molecular formula C17H17ClN6S B286805 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286805
M. Wt: 372.9 g/mol
InChI Key: VXYPDNZLOOMMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family, which has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In

Mechanism of Action

The exact mechanism of action of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of enzymes involved in DNA replication and repair, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit anti-inflammatory and antiviral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new anticancer drugs based on this compound, either alone or in combination with other agents. Another potential direction is the study of the anti-inflammatory and antiviral effects of this compound in animal models of disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with 3-amino-4-methylphenyl-1,2,4-triazole-5-thiol in the presence of phosphorus oxychloride. The resulting product is then treated with 3-bromo-1-methylbenzene to yield the final compound.

Scientific Research Applications

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.

properties

Molecular Formula

C17H17ClN6S

Molecular Weight

372.9 g/mol

IUPAC Name

6-(4-chloro-2-methyl-5-propylpyrazol-3-yl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17ClN6S/c1-4-6-12-13(18)14(23(3)21-12)16-22-24-15(19-20-17(24)25-16)11-8-5-7-10(2)9-11/h5,7-9H,4,6H2,1-3H3

InChI Key

VXYPDNZLOOMMMW-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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